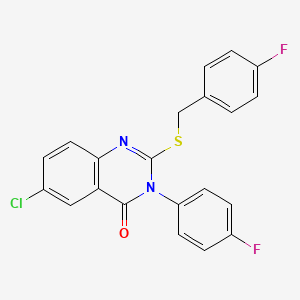
Anticancer agent 190
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 190 is a novel compound that has shown significant potential in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a promising candidate for further development and clinical application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 190 involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This is typically achieved using reagents such as aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step often involves the use of reagents like halides, acids, and bases under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 190 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, using reagents like halides and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed:
Scientific Research Applications
Anticancer agent 190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored for its potential to treat various types of cancer, including breast, lung, and colon cancer. Clinical trials are underway to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of new anticancer drugs and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of anticancer agent 190 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. Key pathways affected include:
Inhibition of Kinases: The compound inhibits various kinases involved in cell signaling, leading to the disruption of cancer cell growth and division.
Induction of Apoptosis: this compound promotes programmed cell death by activating apoptotic pathways and inhibiting anti-apoptotic proteins.
Disruption of DNA Repair: The compound interferes with DNA repair mechanisms, leading to the accumulation of DNA damage and cell death.
Comparison with Similar Compounds
Anticancer agent 190 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include vismodegib, sonidegib, and glasdegib, which are also Hedgehog pathway inhibitors.
Uniqueness: Unlike other compounds, this compound has a unique structure that allows it to target multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
Properties
Molecular Formula |
C21H13ClF2N2OS |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-3-10-19-18(11-14)20(27)26(17-8-6-16(24)7-9-17)21(25-19)28-12-13-1-4-15(23)5-2-13/h1-11H,12H2 |
InChI Key |
PCNWUMCMLHBAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















